4,4,4-Trifluoro-2,2-dimethylbutanoic acid
Overview
Description
4,4,4-Trifluoro-2,2-dimethylbutanoic acid is a chemical compound with the molecular formula C6H9F3O2 . It has a molecular weight of 170.13 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9F3O2/c1-5(2,4(10)11)3-6(7,8)9/h3H2,1-2H3,(H,10,11) . This indicates that the molecule contains a carboxylic acid group (-COOH), a trifluoromethyl group (-CF3), and two methyl groups (-CH3) attached to the same carbon atom .Physical and Chemical Properties Analysis
This compound is a liquid at ambient temperature . The flash point is 86-87/6mm .Scientific Research Applications
Assembling of Diazabicyclo Framework
The reaction of trifluoromethanesulfonamide with substituted buta-1,3-dienes, including 2,3-dimethylbuta-1,3-diene, leads to the formation of diazabicyclohexane derivatives. This showcases the role of 4,4,4-Trifluoro-2,2-dimethylbutanoic acid in the synthesis of complex heterocyclic structures (Moskalik et al., 2014).
Synthesis of Quinolinones
The compound is used as a precursor in the synthesis of 4-(trifluoromethyl)-2-quinolinones, which can be further transformed into various complex molecules. This highlights its utility in organic synthesis, particularly in creating compounds with potential medicinal applications (Marull, Lefebvre & Schlosser, 2004).
Formation of Trifluoromethyl Heterocycles
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a derivative of this compound, serves as an intermediate for synthesizing various trifluoromethyl heterocycles. This underlines its significance in creating diverse chemical structures, essential for pharmaceutical research (Honey, Pasceri, Lewis & Moody, 2012).
Synthesis of Taurine Derivatives
The compound is involved in the synthesis of taurine derivatives, showcasing its application in creating biologically significant compounds. The synthesis method is adaptable and applicable to the protection of sulfonic acids (Seeberger, Griffin, Hardcastle & Golding, 2007).
Inorganic Chemistry Applications
It's used in the synthesis of Os(IV) complexes, indicating its role in inorganic chemistry and potential applications in material science (Patel, Ludi, Buergi, Raselli & Bigler, 1992).
Photophysical Studies
The compound is utilized in the creation of ytterbium(III) beta-diketonate complexes. These complexes are studied for their photoluminescence properties, indicating its application in photophysics and material science (Martín‐Ramos et al., 2013).
Polymer Synthesis
Zinc complexes derived from this compound are used in polymerization processes, specifically in the synthesis of poly-lactic acid, highlighting its role in polymer chemistry (Rezayee, Gerling, Rheingold & Fritsch, 2013).
Safety and Hazards
The compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P260 (do not breathe dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
Properties
IUPAC Name |
4,4,4-trifluoro-2,2-dimethylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c1-5(2,4(10)11)3-6(7,8)9/h3H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPLLNZGWOPZLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434829 | |
Record name | 4,4,4-trifluoro-2,2-dimethylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80434829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939399-07-2 | |
Record name | 4,4,4-trifluoro-2,2-dimethylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80434829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Dimethyl-4,4,4-trifluorobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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